molecular formula C12H10BrNO3S2 B5124271 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5124271
M. Wt: 360.3 g/mol
InChI Key: MGKLTIIXSNLLHK-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BDMT, is a thiazolidinone compound that has been widely studied for its potential applications in various fields of scientific research. In

Mechanism of Action

The mechanism of action of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of inflammatory cytokines and the reduction of oxidative stress markers. It has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its versatility in various lab experiments. It can be used in both in vitro and in vivo studies, and its wide range of biological activities make it a valuable tool for investigating various disease processes. However, one of the limitations of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its potential toxicity, which must be carefully monitored in all experiments.

Future Directions

There are many potential future directions for the study of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Another area of research is the development of novel analogs of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with improved biological activity and reduced toxicity. Additionally, the use of 5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in combination with other therapeutic agents may also be explored as a potential treatment strategy.

Synthesis Methods

5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid and sodium hydroxide. The final product is obtained through the reaction of the intermediate compound with potassium thiocyanate.

Scientific Research Applications

5-(2-bromo-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S2/c1-16-8-3-6(7(13)5-9(8)17-2)4-10-11(15)14-12(18)19-10/h3-5H,1-2H3,(H,14,15,18)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKLTIIXSNLLHK-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=S)S2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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